

# 2,6-Dimethyl-4-nitrosophenol chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 2,6-Dimethyl-4-nitrosophenol

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## An In-Depth Technical Guide to 2,6-Dimethyl-4-nitrosophenol

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of **2,6-Dimethyl-4-nitrosophenol**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

### Chemical Structure and IUPAC Name

**2,6-Dimethyl-4-nitrosophenol** is an organic compound belonging to the nitrosophenol family. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2,6-dimethyl-4-nitrosophenol**.<sup>[1]</sup>

The chemical structure consists of a phenol ring substituted with two methyl groups at positions 2 and 6, and a nitroso group (-N=O) at position 4, para to the hydroxyl group. The methyl groups at the ortho positions provide steric hindrance, which can influence the compound's reactivity compared to less substituted nitrosophenols.<sup>[2]</sup> A key characteristic of p-nitrosophenols is the existence of a tautomeric equilibrium between the phenol form and the quinone monoxime form.<sup>[2]</sup>

Chemical Identifiers:

- Molecular Formula:  $C_8H_9NO_2$  [\[1\]](#)
- Molecular Weight: 151.16 g/mol [\[2\]](#)
- CAS Number: 13331-93-6 [\[1\]](#)
- InChI Key: JLGGFXVVFUIJBA-UHFFFAOYSA-N [\[2\]](#)

## Physicochemical Properties

The quantitative physicochemical data for **2,6-Dimethyl-4-nitrosophenol** are summarized in the table below. For comparative purposes, data for the related compound, 2,6-Dimethyl-4-nitrophenol, are also included.

Property	2,6-Dimethyl-4-nitrosophenol	2,6-Dimethyl-4-nitrophenol
CAS Number	13331-93-6[2]	2423-71-4[3]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub> [4]	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub> [5]
Molecular Weight	151.163 g/mol [4]	167.16 g/mol [3]
Melting Point	166-171 °C[4]	168 °C (decomposes)[3][6]
Boiling Point	310.0±42.0 °C at 760 mmHg[4]	285.73 °C (estimate)
Density	1.2±0.1 g/cm <sup>3</sup> [4]	1.1820 g/cm <sup>3</sup> (estimate)
pKa	Data not readily available, acidity influenced by tautomerism.[2]	7.190 (at 25 °C)
LogP	2.19[4]	Not Found
Appearance	Not specified	Light yellow to brown crystalline powder.[6][7]
Solubility	Not specified	Insoluble in water; soluble in alcohol, benzene, chloroform, DMSO (slightly), and methanol (slightly).[8]
Vapor Pressure	0.0±0.7 mmHg at 25 °C[4]	0.000145 mmHg at 25 °C

## Experimental Protocols

### Synthesis of 2,6-Dimethyl-4-nitrosophenol

The established method for synthesizing **2,6-Dimethyl-4-nitrosophenol** is through the direct nitrosation of 2,6-dimethylphenol.[2] This reaction involves an electrophilic aromatic substitution where the nitrosonium ion (NO<sup>+</sup>) acts as the electrophile.[2]

Materials:

- 2,6-Dimethylphenol

- Glacial Acetic Acid
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Water

#### Procedure:

- Prepare a 50% aqueous solution of glacial acetic acid.
- Dissolve 25 grams of 2,6-dimethylphenol in 246 ml of the 50% aqueous glacial acetic acid solution.
- Maintain the temperature of the solution at 15°C or lower.
- Prepare a 30% aqueous solution of sodium nitrite.
- Add 91 grams of the 30% aqueous sodium nitrite solution dropwise to the 2,6-dimethylphenol solution while maintaining the temperature at 15°C or lower.<sup>[9]</sup>
- The product, 2,6-dimethyl-p-nitrosophenol, will precipitate out of the solution.
- The resulting solid can be collected by filtration.

## Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of nitrosophenols and their isomers.<sup>[2]</sup> The following protocol is a general method for the analysis of nitrophenolic compounds and can be adapted for **2,6-Dimethyl-4-nitrosophenol**.

#### Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column is frequently employed for the analysis of nitrophenols.<sup>[2]</sup>

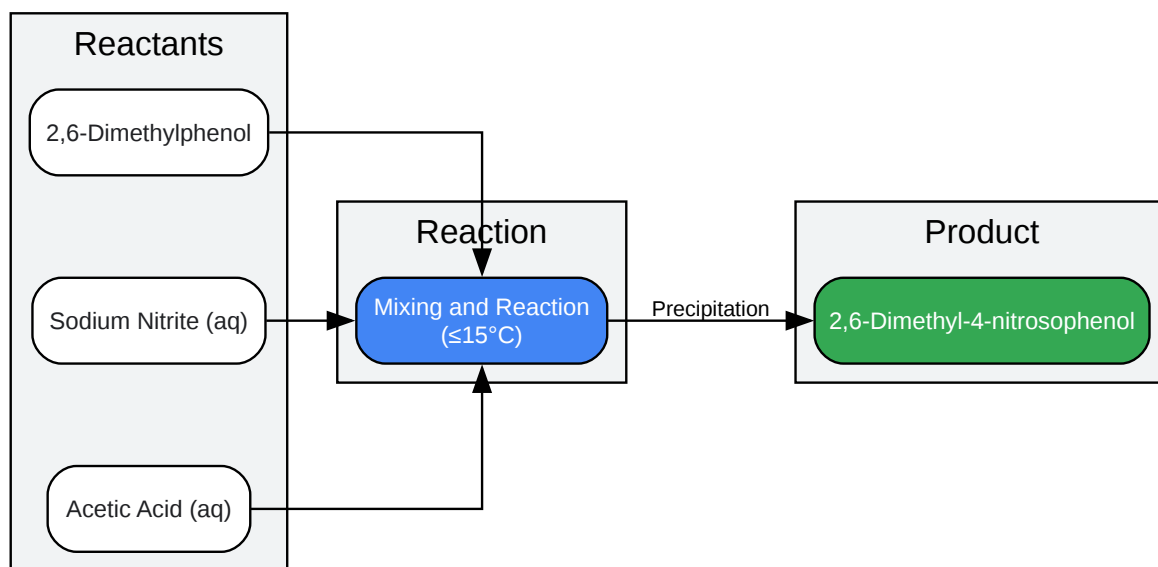
- Mobile Phase: An isocratic elution using a mixture of 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20, v/v) has been shown to be effective for separating phenolic compounds. [2]
- Flow Rate: A typical flow rate would be in the range of 1-3 mL/min.
- Detection: UV detection at the maximum absorbance wavelength of the compound. The ionization of the phenolic hydroxyl group is pH-dependent and affects the absorption spectrum.[2]

#### Procedure:

- Standard Preparation: Prepare a stock solution of **2,6-Dimethyl-4-nitrosophenol** in a suitable solvent such as methanol or acetonitrile. Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dissolve the sample containing **2,6-Dimethyl-4-nitrosophenol** in the mobile phase or a compatible solvent. For trace analysis in complex matrices like water, a pre-concentration step using solid-phase extraction (SPE) can significantly improve sensitivity.[2]
- Injection: Inject a fixed volume of the prepared standard or sample into the HPLC system.
- Data Analysis: Identify the peak corresponding to **2,6-Dimethyl-4-nitrosophenol** based on its retention time. Quantify the amount of the compound by comparing the peak area to the calibration curve generated from the standards.

## Visualization of Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of **2,6-Dimethyl-4-nitrosophenol**.



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Caption: Synthesis workflow for **2,6-Dimethyl-4-nitrosophenol**.

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